N-Isobutyl-N-pentylacetamide

Description

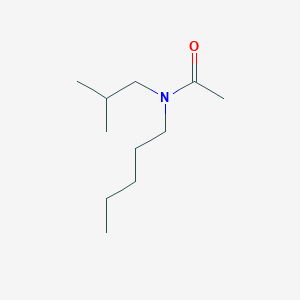

N-Isobutyl-N-pentylacetamide is an acetamide derivative characterized by two alkyl substituents: an isobutyl group (branched C₄H₉) and a pentyl group (linear C₅H₁₁) attached to the nitrogen atom. Its molecular formula is C₁₂H₂₅NO, with a molecular weight of 199.33 g/mol. The compound’s structure combines a compact branched chain (isobutyl) with a longer linear chain (pentyl), which influences its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(2-methylpropyl)-N-pentylacetamide |

InChI |

InChI=1S/C11H23NO/c1-5-6-7-8-12(11(4)13)9-10(2)3/h10H,5-9H2,1-4H3 |

InChI Key |

YJFNSQLPIZHWKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl-N-pentylacetamide can be synthesized through the reaction of isobutylamine and pentylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amines reacting with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:

[ \text{Isobutylamine} + \text{Pentylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-pentylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Various substituted acetamides

Scientific Research Applications

N-Isobutyl-N-pentylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isobutyl-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N-Dibutylacetamide ()

- Structure : Features two linear butyl (C₄H₉) groups.

- Key Differences :

- N-Isobutyl-N-pentylacetamide replaces one linear butyl with a branched isobutyl group and extends the other to a pentyl chain.

- Impact :

- Branching : The isobutyl group reduces crystallinity, lowering the melting point compared to linear N,N-dibutylacetamide.

- Chain Length : The pentyl group increases lipophilicity (higher logP), enhancing membrane permeability but reducing water solubility .

N-(4-(3-Nitrophenyl)thiazol-2-yl)pentanamide ()

- Structure : Contains a pentanamide group linked to a thiazole ring and a nitroaromatic substituent.

- Key Differences :

- This compound lacks aromatic or heterocyclic moieties, resulting in lower polarity.

- Impact :

- Reactivity : The nitro group in the thiazole derivative facilitates electrophilic substitution, whereas this compound’s aliphatic chains favor hydrophobic interactions.

- Biological Activity : The nitro-thiazole compound may target enzymes like nitroreductases, while the alkyl-acetamide is more likely to interact with lipid-rich environments .

N-(4-(Diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide ()

- Structure: Includes a phenyl group and a diisopropylamino-alkyne substituent.

- Key Differences :

- This compound replaces the aromatic phenyl and alkyne groups with purely aliphatic chains.

- Impact :

- Chemical Reactivity : The alkyne in ’s compound enables click chemistry applications, absent in the alkyl-substituted acetamide.

- Bioactivity : The phenyl group may confer binding affinity to aromatic protein pockets, whereas the aliphatic chains in this compound could enhance penetration through lipid bilayers .

Physicochemical Properties

Solubility and Lipophilicity

- N,N-Dibutylacetamide: Moderately soluble in polar solvents (e.g., ethanol) due to linear alkyl chains.

- This compound: Reduced solubility in water due to branching and longer chains; enhanced solubility in nonpolar solvents (e.g., hexane).

- N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide () : High polarity from sulfonyl and benzothiazole groups increases water solubility compared to aliphatic acetamides .

Thermal Stability

- Branching in this compound likely lowers its melting point compared to linear analogues like N,N-Dibutylacetamide.

Table 1: Comparative Properties of Acetamide Derivatives

| Compound | Molecular Formula | Key Substituents | logP (Predicted) | Applications |

|---|---|---|---|---|

| This compound | C₁₂H₂₅NO | Isobutyl, pentyl | ~3.5 | Surfactants, drug delivery |

| N,N-Dibutylacetamide | C₁₀H₂₁NO | Two linear butyl groups | ~2.8 | Solvents, plasticizers |

| N-(4-(3-Nitrophenyl)thiazol-2-yl)pentanamide | C₁₄H₁₆N₄O₃S | Nitro-thiazole, pentanamide | ~2.1 | Enzyme inhibitors |

| N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide | C₂₂H₁₈N₂O₃S₂ | Benzothiazole, sulfonyl | ~1.5 | Anticancer agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.